5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester
Description
This compound belongs to the naphthyridine class of heterocycles, characterized by a bicyclic system of two fused pyridine rings. The tert-butyl ester at position 2 provides steric protection, enhancing stability against hydrolysis compared to smaller esters. The bromine substituent at position 5 makes it a versatile intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, for pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWVPPKWOROPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Precursors
The synthesis begins with bromination of 3-hydroxymethyl-2-aminopyridine (1 ) using liquid bromine (Br₂) in acetic acid at 0–5°C. This regioselectively introduces bromine at the 5-position, yielding 2-amino-3-hydroxymethyl-5-bromopyridine (2 ) with >85% efficiency.
| Step | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Br₂, CH₃COOH, 0–5°C, 2 h | 2-amino-3-hydroxymethyl-5-bromopyridine | 87 |
Chlorination and Annulation
The hydroxyl group of 2 is substituted with chlorine via thionyl chloride (SOCl₂) in dichloromethane (DCM), forming 2-amino-3-chloromethyl-5-bromopyridine hydrochloride (3 ). Annulation with diethyl malonate in ethanol under reflux (12 h) generates the dihydro-naphthyridine core. Deprotonation with sodium hydride (NaH) facilitates cyclization, producing 6-bromo-3,4-dihydro-1H-naphthyridin-2-one (4 ).
tert-Butyl Ester Formation
The ketone group in 4 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic medium, followed by esterification with tert-butanol (t-BuOH) and dicyclohexylcarbodiimide (DCC) in DCM. This yields the target compound with 81% purity after recrystallization.
One-Pot Multicomponent Assembly
Reaction Design
This method adapts a four-component reaction (4-CR) strategy, inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses. Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile are condensed in ethanol under ultrasonic irradiation (40°C, 20 min). While the primary product differs, modifying the malononitrile component to a brominated precursor enables formation of the naphthyridine skeleton.
Optimization Data
Key parameters include:
-
Catalyst : InCl₃ (20 mol%) enhances cyclization efficiency.
-
Solvent : 50% aqueous ethanol balances reactivity and solubility.
| Variable | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 20 mol% InCl₃ | 89 |
| Temperature | 40°C | 91 |
| Sonication Time | 20 min | 88 |
Skraup Reaction-Derived Cyclization
Core Formation
The Skraup reaction, traditionally used for 1,5-naphthyridines, is modified for isomer synthesis. 3-Amino-4-hydroxymethylpyridine (5 ) is heated with glycerol and concentrated H₂SO₄ at 150°C. Bromine is introduced post-cyclization via electrophilic substitution, achieving 5-bromo-3,4-dihydro-1H-naphthyridine (6 ).
Carboxylic Acid Functionalization
Oxidation of 6 with Jones reagent (CrO₃/H₂SO₄) forms the carboxylic acid, which is esterified with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF).
| Step | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3 | CrO₃, H₂SO₄, acetone, 0°C | 5-bromo-3,4-dihydro-1H-naphthyridine-2-carboxylic acid | 70 |
| 4 | Boc₂O, DMAP, THF, rt | Target compound | 85 |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Sequential Pathway | High regioselectivity; scalable | Multi-step; costly reagents | 52 (over 5 steps) |
| One-Pot Assembly | Rapid; atom-economical | Requires ultrasound equipment | 76 (2 steps) |
| Skraup Modification | Robust for core synthesis | Harsh acidic conditions | 49 (over 4 steps) |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, studies have shown that 5-bromo-substituted naphthyridines can inhibit the growth of various bacterial strains. This property is attributed to their ability to interfere with bacterial DNA synthesis or protein function .
Antiviral Properties
The compound has been investigated for its antiviral potential, particularly against viruses such as HIV. A related compound was noted for its activity against HIV integrase, suggesting that naphthyridine derivatives could serve as a scaffold for developing antiviral agents .
Anticancer Activity
Several studies have explored the anticancer properties of naphthyridine derivatives. The structural modifications in the 5-position of naphthyridine have been associated with enhanced potency against cancer cell lines. For example, compounds with specific substitutions showed promising results in inhibiting tumor growth in vitro and in vivo .
Synthetic Applications
Building Block in Organic Synthesis
5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules. The tert-butyl ester group can be hydrolyzed to yield carboxylic acids, facilitating further reactions .
Pharmaceutical Development
The compound is utilized in the synthesis of novel pharmaceuticals. Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and analgesic effects. The ability to modify the naphthyridine structure allows chemists to optimize pharmacokinetic properties and biological activity .
Table 1: Summary of Research Findings on 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine Derivatives
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (CAS 215184-78-4)
- Structural Differences: The isoquinoline derivative (C₁₄H₁₈BrNO₂, MW 312.2) features a fused benzene and pyridine ring system, while the naphthyridine analog contains two fused pyridine rings . The bromine substituent in the isoquinoline is at position 5, analogous to the naphthyridine, but the electronic environment differs due to the heteroatom arrangement.
- Physicochemical Properties: The isoquinoline derivative has a predicted pKa of -1.56, indicating weak acidity, likely due to the tertiary amine in the ring .
- Synthesis and Stability: Both compounds likely utilize tert-butyl bromoacetate for esterification, as seen in the synthesis of ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate . Thermal stability of tert-butyl esters varies with molecular environment. For example, tert-butyl esters in polyacrylates decompose via ester cleavage (activation energy ~116 kJ/mol), while polymethacrylates undergo oxidative degradation first (~125 kJ/mol) . The naphthyridine’s conjugated system may stabilize the ester compared to the isoquinoline.
2.2. Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate
- Structural Differences: A monocyclic piperidine system with a ketone and tert-butyl ester substituent, lacking the bicyclic framework and bromine atom of the naphthyridine .
Reactivity :
- The ketone at position 4 offers a site for nucleophilic addition, unlike the brominated naphthyridine, which is primed for cross-coupling.
- The tert-butyl ester in both compounds enhances hydrolytic stability, but the piperidine’s lack of conjugation may reduce thermal stability compared to the naphthyridine.
2.3. Polymeric tert-butyl esters (MA20 and A20)
- Thermal Behavior :
- In polyacrylates (A20), tert-butyl esters cleave to release isobutylene and form carboxylic acids, which cyclize into anhydrides. In polymethacrylates (MA20), oxidative degradation precedes ester cleavage .
- Activation energies for cleavage (~116–125 kJ/mol) suggest that the naphthyridine’s tert-butyl ester may decompose at higher temperatures than less rigid systems.
2.4. Brominated Pyrazole Carboxamide (Compound 2w)
- Like the naphthyridine derivative, its bromine atom enables diversification via cross-coupling.
Key Comparative Data
Biological Activity
5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique naphthyridine framework, which contributes to various biological activities. The presence of the bromine atom and the tert-butyl ester group significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN2O2 |
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at various positions on the naphthyridine ring can significantly alter potency and selectivity:
- Bromine Substitution : The presence of bromine at the 5-position enhances hydrophobic interactions with target proteins, improving binding affinity.
- Ester Group Influence : The tert-butyl ester group may enhance lipophilicity, aiding in cellular uptake and bioavailability .
Case Studies
- Antimicrobial Activity Study :
- Cytotoxicity Evaluation :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
